molecular formula C11H11N3O4 B8154846 Dimethyl 5-(azidomethyl)isophthalate

Dimethyl 5-(azidomethyl)isophthalate

Cat. No.: B8154846
M. Wt: 249.22 g/mol
InChI Key: ODNCGERJCUMZQC-UHFFFAOYSA-N
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Description

Dimethyl 5-(azidomethyl)isophthalate is an organic compound that belongs to the class of azides It is a derivative of dimethyl isophthalate, where an azidomethyl group is attached to the fifth position of the isophthalate ring

Scientific Research Applications

Dimethyl 5-(azidomethyl)isophthalate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-(azidomethyl)isophthalate can be synthesized through a multi-step process. One common method involves the initial preparation of dimethyl 5-(bromomethyl)isophthalate, which is then subjected to nucleophilic substitution with sodium azide to introduce the azido group. The reaction typically proceeds under mild conditions, with the use of solvents such as dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(azidomethyl)isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Mechanism of Action

The mechanism of action of dimethyl 5-(azidomethyl)isophthalate primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the azido group reacts with alkynes to form triazoles under mild conditions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-(azidomethyl)isophthalate is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. The azido group allows for versatile chemical transformations, such as cycloaddition and reduction, making it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

dimethyl 5-(azidomethyl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-17-10(15)8-3-7(6-13-14-12)4-9(5-8)11(16)18-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNCGERJCUMZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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